2-methyl-N-[3-(1H-pyrrol-1-yl)propyl]benzamide
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Overview
Description
2-methyl-N-[3-(1H-pyrrol-1-yl)propyl]benzamide is a compound that features a benzamide core with a pyrrole ring attached via a propyl linker. The presence of the pyrrole ring is significant as pyrrole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(1H-pyrrol-1-yl)propyl]benzamide typically involves the condensation of 2-methylbenzoic acid with 3-(1H-pyrrol-1-yl)propylamine. This reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(1H-pyrrol-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the benzamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-methyl-N-[3-(1H-pyrrol-1-yl)propyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(1H-pyrrol-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[3-(1H-indol-1-yl)propyl]benzamide: Similar structure but with an indole ring instead of a pyrrole ring.
2-methyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide: Contains an imidazole ring instead of a pyrrole ring.
Uniqueness
2-methyl-N-[3-(1H-pyrrol-1-yl)propyl]benzamide is unique due to the presence of the pyrrole ring, which imparts distinct biological activities and chemical reactivity compared to its analogs with indole or imidazole rings .
Properties
IUPAC Name |
2-methyl-N-(3-pyrrol-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-13-7-2-3-8-14(13)15(18)16-9-6-12-17-10-4-5-11-17/h2-5,7-8,10-11H,6,9,12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCLHXUTYKQHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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